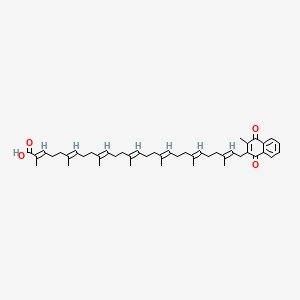

Menaquinone-7-carboxylic Acid

Description

Properties

Molecular Formula |

C46H62O4 |

|---|---|

Molecular Weight |

679.0 g/mol |

IUPAC Name |

(2E,6E,10E,14E,18E,22E,26E)-2,6,10,14,18,22,26-heptamethyl-28-(3-methyl-1,4-dioxonaphthalen-2-yl)octacosa-2,6,10,14,18,22,26-heptaenoic acid |

InChI |

InChI=1S/C46H62O4/c1-33(19-12-20-35(3)23-14-24-37(5)27-16-28-39(7)46(49)50)17-11-18-34(2)21-13-22-36(4)25-15-26-38(6)31-32-41-40(8)44(47)42-29-9-10-30-43(42)45(41)48/h9-10,17,20-21,24-25,28-31H,11-16,18-19,22-23,26-27,32H2,1-8H3,(H,49,50)/b33-17+,34-21+,35-20+,36-25+,37-24+,38-31+,39-28+ |

InChI Key |

XOKYTLKCVLFNFK-XMPAJDBOSA-N |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Menaquinone 7 Precursors Relevant to Carboxylic Acid Formation

Core Biosynthetic Routes for Menaquinone-7 (B21479)

The synthesis of MK-7 relies on the convergence of two primary biosynthetic modules: one for the aromatic naphthoquinone ring and another for the isoprenoid side chain. These modules are supplied with precursors from fundamental cellular metabolic routes.

The shikimate pathway is the central metabolic route for the biosynthesis of aromatic amino acids and other aromatic compounds in bacteria, plants, and fungi. wikipedia.org In the context of MK-7 synthesis, its primary role is to produce chorismate, the direct precursor to the naphthoquinone ring. nih.govyeastgenome.org The pathway begins with the condensation of phosphoenolpyruvate (PEP), an intermediate of glycolysis, and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. Through a seven-step enzymatic process, these precursors are converted into chorismate, which serves as a critical branch point for various metabolic fates, including the synthesis of menaquinone. nih.gov The entire seven-carbon ring structure of shikimate is incorporated into the naphthoquinone nucleus of menaquinone. nih.gov

The seven-unit isoprenoid side chain that characterizes Menaquinone-7 is synthesized via the Methylerythritol Phosphate (MEP) pathway. nih.govfrontiersin.org This pathway is responsible for the synthesis of isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks for all isoprenoids. nih.gov The MEP pathway begins with the condensation of glyceraldehyde-3-phosphate (G3P) and pyruvate (B1213749). nih.govresearchgate.net Through a series of enzymatic reactions, these precursors are converted to IPP and DMAPP. For MK-7 synthesis, these units are sequentially added to form a 35-carbon chain, heptaprenyl pyrophosphate (HepPP), which constitutes the polyisoprenoid tail. nih.gov Engineering and overexpressing genes within the MEP pathway has been shown to increase the production of MK-7. nih.govnih.gov

The Embden-Meyerhof Pathway (EMP), also known as glycolysis, is a fundamental metabolic pathway that breaks down glucose into pyruvate. mdpi.com This pathway is a critical feeder for MK-7 biosynthesis by providing key precursors. Specifically, glycolysis generates glyceraldehyde-3-phosphate (G3P) and pyruvate, the starting materials for the MEP pathway which builds the isoprenoid side chain. nih.govresearchgate.net Furthermore, phosphoenolpyruvate (PEP), another glycolytic intermediate, is a substrate for the shikimate pathway.

Glycerol (B35011) metabolism can also be integrated to support MK-7 synthesis. Glycerol can be converted to glycerol-3-phosphate and then to dihydroxyacetone phosphate (DHAP), which is an intermediate in glycolysis. nih.gov This integration enhances the pool of G3P, thereby increasing the carbon flux towards the MEP pathway and subsequent isoprenoid chain formation. researchgate.net Enhanced glycerol metabolism has been linked to higher yields of MK-7. researchgate.netmdpi.com

Interactive Data Tables

Table 1: Precursor Pathways for Menaquinone-7 Biosynthesis

| Pathway | Starting Precursors | Key Output for MK-7 Synthesis |

|---|---|---|

| Shikimate Pathway | Phosphoenolpyruvate (PEP), Erythrose 4-phosphate (E4P) | Chorismate |

| Methylerythritol Phosphate (MEP) Pathway | Glyceraldehyde-3-phosphate (G3P), Pyruvate | Heptaprenyl pyrophosphate (Isoprenoid side chain) |

| Embden-Meyerhof Pathway (EMP) | Glucose | Pyruvate, Glyceraldehyde-3-phosphate (G3P), Phosphoenolpyruvate (PEP) |

Key Enzymatic Catalysis in Menaquinone-7 Biosynthesis

The conversion of chorismate into the final menaquinone structure involves a series of enzymatic reactions known as the menaquinone (Men) pathway. The initial steps, which form the naphthoquinone ring, are catalyzed by a set of key enzymes.

The biosynthesis of the naphthoquinone ring from chorismate is a multi-step process catalyzed by specific "Men" enzymes. frontiersin.orgtandfonline.com

MenF (Isochorismate Synthase): The pathway for menaquinone diverges from ubiquinone synthesis at chorismate. nih.gov MenF catalyzes the conversion of chorismate to isochorismate, the first committed step in the biosynthesis of the naphthoquinone ring. nih.govtandfonline.com

MenD (2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase): This enzyme catalyzes a complex reaction involving isochorismate and the succinic semialdehyde-TPP anion, which is derived from the decarboxylation of α-ketoglutarate. nih.govnih.gov The product of this reaction is 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC). nih.govtandfonline.com

MenH (2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase): Following the action of MenD, the MenH enzyme catalyzes the elimination of the pyruvoyl group from SEPHCHC to form 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC). nih.govtandfonline.com

MenC (o-succinylbenzoate synthase): MenC is responsible for the aromatization of SHCHC to o-succinylbenzoate (OSB). frontiersin.org

MenE (o-succinylbenzoic acid-CoA ligase): Before the ring can be closed to form the bicyclic naphthoid structure, OSB must be activated. MenE catalyzes the activation of o-succinylbenzoate with coenzyme A (CoA) to form o-succinylbenzoyl-CoA, an energy-rich thioester. frontiersin.orgnih.gov This activation is a prerequisite for the subsequent cyclization reaction.

Table 2: Key Enzymes in Naphthoquinone Ring Formation

| Enzyme | Gene | Function |

|---|---|---|

| Isochorismate synthase | menF | Converts chorismate to isochorismate. nih.govtandfonline.com |

| SEPHCHC synthase | menD | Adds succinic semialdehyde anion to isochorismate to form SEPHCHC. nih.govnih.gov |

| SHCHC synthase | menH | Eliminates pyruvate from SEPHCHC to form SHCHC. nih.govtandfonline.com |

| o-succinylbenzoate synthase | menC | Aromatizes SHCHC to o-succinylbenzoate (OSB). frontiersin.org |

Enzymes Responsible for Isoprenoid Side Chain Attachment (e.g., MenA, HepS)

The penultimate step in menaquinone biosynthesis is the attachment of the isoprenoid side chain to the naphthoquinone head group, 1,4-dihydroxy-2-naphthoate (DHNA). nih.gov This crucial reaction is catalyzed by a class of enzymes known as prenyltransferases.

MenA : In many bacteria, including Escherichia coli and Bacillus subtilis, the enzyme MenA is responsible for this prenylation step. nih.govrsc.org It is a 1,4-dihydroxy-2-naphthoate octaprenyltransferase that facilitates the condensation of DHNA with a polyprenyl pyrophosphate molecule. nih.gov While the native enzyme in E. coli typically attaches an octaprenyl (C40) side chain to produce MK-8, the specificity of MenA can vary between species or be engineered. nih.govoup.com Overexpression of the MenA enzyme in B. subtilis 168 has been shown to increase MK-7 content by up to 1.6-fold, indicating its role in the attachment of the heptaprenyl (C35) side chain required for MK-7. rsc.org The acceptance of side chain lengths by MenA appears to be narrower than its counterpart in ubiquinone synthesis, UbiA. oup.com

HepS : Heptaprenyl diphosphate synthase (HepS) is another key enzyme involved in the formation of the isoprenoid side chain itself. While MenA attaches the fully formed chain, HepS is involved in synthesizing the C35 heptaprenyl diphosphate precursor. Overexpression of HepS in Bacillus amyloliquefaciens led to a significant increase in MK-7 production, demonstrating that the availability of the correctly sized side chain is a critical factor for synthesis. rsc.org In one study, overexpressing HepS resulted in a 93.62% increase in MK-7 in stilling culture and a 93.29% increase in shaking culture. rsc.org

Isoprenoid Unit Biosynthesis Enzymes (e.g., Dxs, Dxr, Idi)

The isoprenoid side chains of all menaquinones are built from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov In most bacteria, including Bacillus species and E. coli, these precursors are synthesized via the methylerythritol phosphate (MEP) pathway. nih.govrsc.org

Dxs (1-deoxy-D-xylulose-5-phosphate synthase) : This enzyme catalyzes the first committed step of the MEP pathway. nih.govnih.gov It performs the condensation of pyruvate and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govnih.gov DXS is a tightly regulated step and a common target for metabolic engineering to increase the flux towards isoprenoid production. rsc.org Overexpression of dxs has been shown to significantly boost the production of various terpenoids. rsc.org

Dxr (1-deoxy-D-xylulose-5-phosphate reductoisomerase) : Dxr catalyzes the second step, which involves the intramolecular rearrangement and reduction of DXP to form 2-C-methyl-D-erythritol 4-phosphate (MEP). nih.govnih.gov This is the reaction from which the pathway gets its name. nih.gov

Idi (Isopentenyl diphosphate isomerase) : This enzyme is responsible for the reversible isomerization between IPP and DMAPP, the two fundamental building blocks for isoprenoid synthesis. nih.govresearchgate.net Maintaining the appropriate ratio of IPP and DMAPP is crucial for the efficient synthesis of the polyprenyl chains. Under normal conditions, idi is often expressed at low levels, and its overexpression can lead to higher terpenoid yields. rsc.org

Microbial Production Systems for Menaquinone-7 as a Research Model

Microbial fermentation is the primary method for the industrial production of menaquinone-7, as chemical synthesis can produce inactive cis-isomers. nih.govresearchgate.net Various bacterial strains are utilized, with research focusing on optimizing strains and fermentation conditions to enhance yield. mdpi.com

Bacillus Species as Industrial and Academic Strains (e.g., Bacillus subtilis natto, Bacillus licheniformis, Bacillus amyloliquefaciens)

Gram-positive bacteria, particularly from the Bacillus genus, are the main producers of MK-7. nih.govfrontiersin.org

Bacillus subtilis natto : This is the most well-known and widely used strain for MK-7 production. frontiersin.orgnih.gov It is traditionally used in the fermentation of soybeans to produce the Japanese food "natto," which is naturally rich in MK-7. nih.govaustms.org.au Numerous studies have focused on optimizing MK-7 production in B. subtilis natto by modifying media composition and fermentation strategies. psu.eduresearchgate.net

Bacillus licheniformis : This species has also been investigated for MK-7 production. Research has been conducted on enhancing MK-7 biosynthesis through solid-state fermentation of B. licheniformis, with one study achieving a concentration of 12.507 mg/kg after optimizing media and incubation conditions. researchgate.net

Bacillus amyloliquefaciens : This species is another effective producer of MK-7. rsc.orgpsu.edu Researchers have isolated strains of B. amyloliquefaciens from fermented foods and improved their MK-7 yield through mutagenesis. nih.gov For instance, a mutant strain, H.R.-13, achieved an MK-7 concentration of 14.4 mg/L, which was 103% higher than the parent strain. nih.gov Further mutation resulted in strain H.β.R.-27 producing up to 18.5 mg/L. nih.gov

| Bacterial Strain | Fermentation Condition/Strategy | Reported MK-7 Yield |

|---|---|---|

| Bacillus amyloliquefaciens Y-2 (Parent) | Liquid Fermentation (Maize meal hydrolysate) | 7.1 ± 0.5 mg/L |

| Bacillus amyloliquefaciens H.R.-13 (Mutant) | Liquid Fermentation (Maize meal hydrolysate) | 14.4 ± 1.3 mg/L |

| Bacillus amyloliquefaciens H.β.R.-27 (Mutant) | Liquid Fermentation (Maize meal hydrolysate) | 18.5 ± 1.0 mg/L |

| Bacillus subtilis natto | Suspended-cell bioreactor (No biofilm) | < 8.7 mg/L |

| Bacillus subtilis natto | Biofilm reactor (Batch) | 20.5 ± 0.5 mg/L |

| Bacillus subtilis natto | Biofilm reactor (Fed-batch) | > 28.7 mg/L |

| Bacillus licheniformis | Solid-State Fermentation (Optimized) | 12.507 mg/kg |

Escherichia coli as a Model Organism for Menaquinone Research

Escherichia coli is a key model organism for studying menaquinone biosynthesis. researchgate.net Although it primarily produces MK-8, its well-characterized genetics and physiology make it an invaluable tool for elucidating the biosynthetic pathway. frontiersin.orgacs.org Many of the men genes, which encode the enzymes for menaquinone synthesis, were first identified and characterized in E. coli. nih.govsemanticscholar.org The organism is also used for heterologous expression of genes from other species to study enzyme function and to engineer strains for the production of specific menaquinone isoforms. oup.com For example, heterologous expression of polyprenyl diphosphate synthase genes in E. coli has been used to produce specific MK isoforms like MK-7, MK-9, and MK-10. oup.com

Investigation of Fermentation Strategies (Solid-State Fermentation, Liquid-State Fermentation, Biofilm Fermentation)

The method of fermentation significantly impacts MK-7 yield and scalability. mdpi.com

Solid-State Fermentation (SSF) : This method involves growing microorganisms on a solid substrate, such as soybeans, in the absence or near-absence of free water. nih.govaustms.org.au SSF is the traditional method for making natto. austms.org.au It can offer advantages like higher productivity and lower energy consumption. mdpi.com However, scaling up SSF for industrial production can be challenging due to difficulties in controlling heat and mass transfer. austms.org.aunih.gov

Liquid-State Fermentation (LSF) : Also known as submerged fermentation, LSF is widely used for industrial metabolite production. mdpi.com For MK-7, static liquid fermentation is often employed, but this method suffers from intense pellicle and biofilm formation, which creates inefficiencies in heat and mass transfer and poses scale-up challenges. nih.govingentaconnect.com

Biofilm Fermentation : To overcome the limitations of static fermentation, biofilm reactors have emerged as a promising strategy. nih.govpsu.edu In these systems, bacteria like B. subtilis are encouraged to form biofilms on a solid support material within the reactor. psu.edu This provides a controlled environment that mimics the conditions favorable for MK-7 secretion while allowing for robust agitation and aeration, thus addressing scale-up issues. nih.govasabe.org Studies have shown that biofilm reactors can significantly enhance MK-7 production. For example, a biofilm reactor using B. subtilis natto produced a maximum MK-7 concentration of 20.5 mg/L, a 344% increase compared to suspended-cell reactors with the same media. nih.govingentaconnect.com With a fed-batch strategy, concentrations reached as high as 28.7 mg/L. psu.eduasabe.org

Regulation of Biosynthesis and Metabolic Flux

The biosynthesis of menaquinones is a tightly regulated process to ensure that levels of these essential but potentially toxic molecules are maintained within an optimal range. researchgate.net Regulation can occur at multiple levels, including enzymatic feedback inhibition.

A key regulatory point in the pathway is the first committed step, catalyzed by the enzyme MenD. nih.gov Research in Mycobacterium tuberculosis has revealed that MenD is subject to allosteric feedback regulation by a downstream metabolite, 1,4-dihydroxy-2-naphthoic acid (DHNA). researchgate.netnih.gov DHNA binds to a site on the MenD enzyme distinct from the active site, inducing a conformational change that inhibits the enzyme's catalytic activity. researchgate.net This mechanism provides a way for the cell to control the metabolic flux into the menaquinone pathway; when downstream products accumulate, the pathway is throttled at an early stage to prevent overproduction. nih.gov This represents the first evidence of feedback regulation in the menaquinone biosynthesis pathway at the protein level. nih.gov While this specific mechanism was identified in M. tuberculosis, similar regulatory principles are likely to control metabolic flux in other menaquinone-producing bacteria. researchgate.net

Gene Expression and Transcriptional Control Mechanisms

The biosynthesis of Menaquinone-7 (MK-7) in bacteria, particularly Bacillus subtilis, is a complex process involving multiple metabolic pathways, including the shikimate pathway for the naphthoquinone ring and the methylerythritol phosphate (MEP) pathway for the isoprenoid side chain. The regulation of this synthesis is tightly controlled at the genetic level to ensure efficient production.

Metabolic engineering has been instrumental in enhancing MK-7 production by manipulating the expression of key genes. Overexpression of genes in the MK-7 synthesis pathway is a common strategy. For instance, studies have shown that overexpressing genes such as glpK and glpD from the glycerol dissociation pathway can lead to an increase in the MK-7 titer researchgate.net. Similarly, enhancing the expression of genes in the shikimate pathway (AroG), pyrimidine metabolic pathway (PyrG), and the MEP pathway (HepS) has proven effective researchgate.net. A significant increase in MK-7 production has been observed with the overexpression of the menA gene, which is a key enzyme in the menaquinone pathway frontiersin.orgfrontiersin.org.

Transcriptional analysis has revealed that under optimal production conditions, such as high oxygen supply, most of the enzymes in the MK-7 biosynthesis pathway are up-regulated researchgate.net. For example, menD, which encodes a rate-limiting enzyme in the MK pathway, was found to be significantly up-regulated under high oxygen conditions researchgate.net.

Combinatorial metabolic engineering approaches have also been employed to systematically enhance MK-7 synthesis. This involves the simultaneous overexpression of multiple genes. One study demonstrated an 11-fold increase in MK-7 production by overexpressing a combination of four genes: menA, dxs, dxr, and ypgA nih.gov. Another approach involved the use of a dual-function quorum-sensing system (Phr60-Rap60-Spo0A) to dynamically control the synthesis of MK-7, resulting in a 40-fold increase in output frontiersin.orgnih.gov.

Furthermore, knocking out genes of competing pathways can redirect metabolic flux towards MK-7 synthesis. For example, deleting the dhbB gene, which consumes the intermediate isochorismate for the synthesis of bacillibactin, has been shown to enhance MK-7 production frontiersin.orgnih.gov.

| Gene(s) | Pathway | Function | Impact of Overexpression on MK-7 Production |

|---|---|---|---|

| glpK, glpD | Glycerol Dissociation | Enhances glycerol metabolism. | ~10% increase in MK-7 titer. researchgate.net |

| menA | Menaquinone Pathway | Catalyzes the attachment of the isoprenoid side chain. | Up to 3-fold increase. frontiersin.org |

| dxs, dxr | MEP Pathway | Rate-limiting enzymes in the isoprenoid precursor synthesis. | Significant increase in MK-7 when co-expressed with other genes. nih.gov |

| menA-dxs-dxr-ypgA | Combined Pathways | Combinatorial enhancement of precursor supply and final synthesis step. | 11-fold increase. nih.gov |

Impact of Environmental Factors on Biosynthesis (e.g., alkali stress, oxygen availability)

Environmental conditions play a crucial role in regulating the biosynthesis of MK-7 in Bacillus subtilis. Key factors that have been studied for their impact include alkali stress and oxygen availability.

Alkali Stress: Research has shown that subjecting Bacillus subtilis natto to alkali stress can significantly enhance MK-7 production. An adaptation treatment at pH 8.5 for 30 minutes, followed by fermentation at the same pH, was found to promote the growth of the bacterium and increase the yield of MK-7 to 2.10 times that of the control group frontiersin.orgnih.govnih.gov. Transcriptomic analysis revealed that under alkali stress, there is an enhanced utilization of carbon sources, increased metabolism of glycerol and pyruvate, and an upregulation of the Embden-Meyerhof pathway (EMP), tricarboxylic acid (TCA) cycle, and terpenoid biosynthesis pathway frontiersin.orgnih.gov. This leads to an accumulation of acetyl-CoA, a key precursor for the isoprene (B109036) side chain of MK-7 frontiersin.orgnih.gov. Additionally, the upregulation of transketolase under these conditions increases the metabolic flux of the pentose phosphate pathway, which is beneficial for the accumulation of D-erythrose 4-phosphate, a precursor for the menadione parent ring frontiersin.orgnih.gov.

Oxygen Availability: Oxygen supply is another critical factor influencing MK-7 biosynthesis. High oxygen supply has been found to double the yield of MK-7 researchgate.net. Transcriptome analysis under high oxygen conditions indicated that most of the enzymes in the MK-7 biosynthesis pathway were up-regulated researchgate.net. Furthermore, key enzymes in the glycolysis pathway, such as glycerol kinase, fructose-bisphosphate aldolase, and phosphofructokinase, were also up-regulated, suggesting an increased consumption of the glycerol substrate researchgate.net. High oxygen levels also appear to down-regulate genes related to spore formation, which can be beneficial for sustained MK-7 production researchgate.netnih.gov.

| Environmental Factor | Condition | Observed Effect on MK-7 Yield | Reference |

|---|---|---|---|

| Alkali Stress | pH 8.5 adaptation and fermentation | 2.10-fold increase compared to control | frontiersin.orgnih.govnih.gov |

| Oxygen Availability | High oxygen supply (200 rpm) | 2-fold increase | researchgate.net |

Precursor Supplementation and Carbon Source Optimization Studies

The availability of precursors and the type of carbon source are fundamental to optimizing MK-7 production in fermentation processes.

Precursor Supplementation: Directly feeding precursors into the fermentation medium can bypass potential bottlenecks in the upstream metabolic pathways and enhance the final yield of MK-7. Studies have investigated the effects of supplementing various precursors. The addition of shikimic acid and sodium glutamate (B1630785) has been shown to boost MK-7 production by two-fold researchgate.netnih.gov. A strategy involving the initial addition of shikimic acid and sodium glutamate, followed by feeding with pyruvate at later stages of fermentation, further increased the MK-7 yield researchgate.netnih.gov. The expression of genes related to the metabolism of these precursors was also observed to be significantly upregulated with this strategy researchgate.netnih.gov. Another precursor, 1,4-dihydroxy-2-naphthoic acid, has also been identified as having the potential to enhance MK-7 production jmb.or.kr.

Carbon Source Optimization: The choice of carbon source significantly influences both cell growth and the production of secondary metabolites like MK-7. Glycerol is widely reported as an optimal carbon source for MK-7 production frontiersin.orgjmb.or.kr. Fed-batch strategies involving the supplementation of glycerol or glucose during fermentation have been shown to enhance the metabolism of microbial cells and result in higher MK-7 yields frontiersin.orgmdpi.com.

Optimization studies have been conducted to determine the ideal concentrations and combinations of carbon sources. For instance, a medium containing maltose, tryptone, and glycerol at specific concentrations was found to maximize MK-7 production jmb.or.kr. In biofilm reactors, a glucose-based medium led to significantly higher MK-7 concentrations compared to suspended-cell bioreactors mdpi.comnih.gov. One study identified an optimal medium composition of 48.2 g/L of glycerol, 8.1 g/L of yeast extract, 13.6 g/L of soytone, and 0.06 g/L of K2HPO4 for superior MK-7 biosynthesis mdpi.com.

| Supplement/Carbon Source | Strategy | Resulting MK-7 Yield/Increase | Reference |

|---|---|---|---|

| Shikimic acid and Sodium glutamate | Combined supplementation | 2-fold increase, reaching 50 mg/L | researchgate.netnih.gov |

| Shikimic acid, Sodium glutamate, and Pyruvate | Sequential feeding | Increased to 58 mg/L | researchgate.netnih.gov |

| Glycerol | Fed-batch addition | Significantly higher MK-7 yield | frontiersin.org |

| Glucose-based medium | In biofilm reactor | 18.5 mg/L (237% higher than suspended-cell bioreactors) | mdpi.com |

| Maltose, Tryptone, Glycerol | Optimized medium | 71.95 ± 1.00 μg/ml | jmb.or.kr |

Metabolic Engineering and Synthetic Biology for Naphthoquinone Pathway Elucidation and Optimization

Advanced Strain Improvement Methodologies

Strain improvement has moved beyond conventional mutation breeding to more precise and efficient molecular techniques aimed at rationally engineering microbial hosts for enhanced MK-7 production. nih.gov

Targeted Gene Overexpression and Deletion Strategies

A primary strategy to boost MK-7 production involves the targeted overexpression of key genes in the biosynthetic pathway and the deletion of genes in competing pathways. The goal is to channel metabolic precursors towards MK-7 synthesis. In Bacillus subtilis, the menaquinone pathway is well-characterized, involving the shikimate (SA) pathway for the naphthoquinone ring and the methylerythritol phosphate (B84403) (MEP) pathway for the isoprenoid side chain. mdpi.com

Researchers have successfully increased MK-7 titers by upregulating genes central to these pathways. For instance, overexpressing genes such as dxs (1-deoxy-D-xylulose-5-phosphate synthase), dxr (1-deoxy-D-xylulose 5-phosphate reductoisomerase), idi (isopentenyl diphosphate (B83284) isomerase), and menA (1,4-dihydroxy-2-naphthoate octaprenyltransferase) has shown significant enhancements in MK-7 yield. researchgate.netmdpi.com One study constructed twelve different strains of B. subtilis 168 with various combinations of these overexpressed genes, achieving an 11-fold production increase to 50 mg/L in the best-performing strain. researchgate.net

Simultaneously, deleting genes from competing pathways prevents the diversion of crucial intermediates. A notable target for deletion is the dhbB gene, which is involved in the synthesis of bacillibactin. frontiersin.org By knocking out dhbB, the intermediate chorismate is more readily available for the menaquinone pathway, increasing carbon flux towards MK-7. frontiersin.org This strategy, combined with the overexpression of genes like glpD, menA, dxs, and dxr, has been shown to enhance MK-7 biosynthesis significantly. frontiersin.orgnih.gov

Table 1: Examples of Targeted Gene Manipulation for Enhanced MK-7 Production

| Microorganism | Target Genes (Overexpressed) | Target Genes (Deleted) | Reported Increase in MK-7 Yield | Reference |

|---|---|---|---|---|

| Bacillus subtilis 168 | menA, dxs, dxr, ypgA | - | 11-fold increase (to 50 mg/L) | researchgate.netfrontiersin.org |

| Bacillus subtilis 168 | glpD, menA, dxs, dxr, yacM-yacN | dhbB | Yield of 69.5 mg/L | frontiersin.orgacs.org |

| Escherichia coli | menA, ubiE, hepPPS | - | 306-fold increase (to 129 mg/L) | nih.gov |

| Bacillus amyloliquefaciens Y-2 | hepS | - | 93.62% increase | rsc.org |

| Bacillus subtilis | menD (S249L), menA (S196L), dxs (N60D, Q185H), dxr (Q351K) | - | Final titer of 239 mg/L | mdpi.com |

Modular Metabolic Engineering Design

A modular approach simplifies the engineering of complex biosynthetic pathways by dividing them into distinct, manageable parts. For MK-7 synthesis, the pathway can be broken down into modules such as the glycerol (B35011) metabolism module, the MEP pathway module for the side chain, the shikimate pathway module for the ring structure, and the final menaquinone synthesis module. mdpi.comnih.gov This design allows for the systematic optimization of each section to identify and alleviate bottlenecks.

In B. subtilis, this strategy has been applied by using strain 168 as a chassis for modular engineering to promote MK-7 biosynthesis. frontiersin.orgnih.gov Similarly, researchers engineered E. coli for aerobic MK-7 production by dividing the entire biosynthetic pathway into three modules: the mevalonate (B85504) (MVA) pathway, the 1,4-dihydroxy-2-naphthoate (DHNA) pathway, and the final MK-7 pathway. nih.gov By systematically optimizing each module, such as by screening for and enhancing the expression of the idi gene, they achieved a final titer of 1350 mg/L in a scaled-up fermentation process. nih.gov This approach facilitates the fine-tuning of gene expression within each module to balance metabolic flux and maximize product yield. nih.gov

Application of CRISPR-Cas9 Systems for Genome Editing

The CRISPR-Cas9 system has emerged as a powerful and efficient tool for genome editing in microbial hosts, offering significant advantages over traditional methods like homologous recombination. frontiersin.orgnih.gov Its high editing efficiency allows for the precise overexpression of single or multiple genes related to MK-7 synthesis, as well as the knockout of genes that impede production. frontiersin.org

In B. subtilis, CRISPR-Cas9 has been successfully used to increase the production of various compounds. nih.gov There is strong potential for its application in the MK-7 anabolic pathway to resolve the drawbacks of older gene-editing techniques. frontiersin.orgnih.gov Future research is expected to explore the use of CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) systems for fine-tuning the expression of genes in the MK-7 pathway, providing dynamic control over metabolism to further enhance yields. researchgate.netfrontiersin.orgresearchgate.net

Strategies for Enhancing Biosynthetic Flux and Yield

Beyond improving the genetic makeup of the host strain, strategies focused on manipulating the flow of metabolites and the efficiency of enzymatic reactions are critical for maximizing MK-7 production.

Identification and Manipulation of Rate-Limiting Enzymes

A key aspect of metabolic engineering is identifying and overcoming rate-limiting steps in a biosynthetic pathway. mdpi.com In the MK-7 pathway, several enzymes have been identified as bottlenecks. In the MEP pathway, the enzymes 1-deoxy-D-xylulose-5-phosphate synthase (Dxs) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr) are consistently recognized as rate-limiting. frontiersin.orgnih.gov Overexpression of the dxs and dxr genes has been shown to increase the fermentation yield of MK-7. frontiersin.orgnih.gov

In the menaquinone biosynthesis pathway itself, enzymes such as MenA (1,4-dihydroxy-2-naphthoate polyprenyltransferase) and MenD (2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic-acid synthase) have been identified as critical. mdpi.comacs.org Studies involving the overexpression of seven candidate genes in the menaquinone pathway individually found that upregulating menA and menD led to the most significant increases in production. acs.orgnih.gov Furthermore, whole-genome sequencing of mutant strains with high MK-7 yields has revealed beneficial mutations in these key enzyme genes, which, when overexpressed, further boosted production. mdpi.com For example, overexpressing a mutated menA (S196L) and menD (S249L) led to notable increases in MK-7 titers. mdpi.com

Table 2: Identified Rate-Limiting Enzymes and Effects of Their Manipulation

| Enzyme | Gene | Pathway | Effect of Overexpression/Mutation | Reference |

|---|---|---|---|---|

| 1-deoxy-D-xylulose-5-phosphate synthase | dxs | MEP Pathway | Increased MK-7 yield. Co-expression with dxr increased yield to 69.50 mg/L. | frontiersin.orgnih.gov |

| 1-deoxy-D-xylulose 5-phosphate reductoisomerase | dxr | MEP Pathway | Identified as a major rate-limiting step. Overexpression boosts production. | researchgate.netfrontiersin.org |

| 1,4-dihydroxy-2-naphthoate polyprenyltransferase | menA | Menaquinone Pathway | Overexpression in B. subtilis increased MK-7 content 1.6-fold. A key rate-limiting enzyme. | mdpi.comrsc.org |

| 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic-acid synthase | menD | Menaquinone Pathway | Identified as a key rate-limiting enzyme. Overexpression significantly increased production. | mdpi.comacs.org |

| Heptaprenyl diphosphate synthase component I | hepS | Menaquinone Pathway | Overexpression in B. amyloliquefaciens led to a 93.29% increase in MK-7 production. | rsc.org |

Redirection of Metabolic Carbon Flux towards Menaquinone Synthesis

Increasing the precursor supply is a fundamental strategy for enhancing the yield of a target metabolite. This involves redirecting the flow of carbon from central carbon metabolism towards the specific biosynthetic pathway of interest. For MK-7, this means optimizing pathways that supply the precursors chorismate and heptaprenyl diphosphate.

Strategies include enhancing glycerol metabolism, as glycerol is a common carbon source in fermentation media. frontiersin.org Overexpression of glycerol kinase (glpK) and glycerol-3-phosphate dehydrogenase (glpD) can boost the upstream carbon flux. tandfonline.comacs.org Additionally, optimizing the central carbon metabolism pathway itself can lead to increased precursor availability. researchgate.net For instance, transcriptomic analysis of high-producing strains under alkali stress revealed enhanced flux through the Embden-Meyerhof pathway (EMP) and tricarboxylic acid (TCA) cycle, which promotes the accumulation of precursors for the isoprene (B109036) side chain. nih.gov

Knocking out competing pathways is another effective method for redirecting carbon flux. Deleting genes involved in fatty acid synthesis (fabL) or other metabolic branches can redirect intermediates like acetyl-CoA and pyruvate (B1213749) towards the MEP pathway, thereby increasing the supply for MK-7 synthesis. rsc.orgresearchgate.net By combining the strengthening of upstream pathways with the blocking of competing downstream pathways, a significant redirection of carbon flux can be achieved, leading to substantially higher MK-7 yields. frontiersin.org

Mitigation of Competing Pathway Activities and By-product Formation

In the metabolic engineering of microorganisms for enhanced menaquinone-7 (B21479) (MK-7) production, a critical strategy involves the downregulation or elimination of pathways that compete for essential precursors. The biosynthesis of MK-7 is a complex process that draws from several central metabolic routes, making it susceptible to flux diversion towards various by-products. researchgate.net

One of the primary competing pathways is the synthesis of other quinones. nih.gov For instance, in Escherichia coli, the native production of ubiquinone-8 (Q-8) under aerobic conditions presents a significant metabolic hurdle for MK-7 production. nih.gov To channel metabolic flux towards MK-7, researchers have focused on modifying the expression of key enzymes.

A key branch point in the pathway is the utilization of isochorismate, a common precursor for both MK-7 and the siderophore enterobactin (B1671361). nih.gov The enzyme 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) synthase, encoded by the menD gene, catalyzes the first committed step in the menaquinone pathway, competing with the enzyme isochorismate synthase (encoded by dhbB), which directs isochorismate towards enterobactin synthesis. mdpi.comacs.org Studies have shown that deleting the dhbB gene can significantly reduce the consumption of isochorismate by the competing pathway, thereby increasing its availability for MK-7 synthesis and boosting the final yield. acs.org For example, the deletion of dhbB in Bacillus subtilis led to a notable increase in MK-7 production to 15.4 ± 0.6 mg/L. acs.org

Similarly, other metabolic by-products can drain the pool of precursors needed for the MK-7 backbone and side chain. In Bacillus subtilis, the deletion of genes such as mgsA (encoding methylglyoxal (B44143) synthase) and araM has been shown to increase MK-7 production by preventing the conversion of dihydroxyacetone phosphate (DHAP) into methylglyoxal and glyceraldehyde 1-phosphate (G1P), respectively. nih.gov This strategy effectively redirects DHAP, a key intermediate from the glycerol dissimilation pathway, towards the methylerythritol phosphate (MEP) pathway for isoprenoid side chain synthesis. nih.govnih.gov This manipulation resulted in a 15% increase in MK-7 production. nih.gov

Strategies to mitigate competing pathways are summarized in the table below.

| Strategy | Target Gene(s)/Pathway | Organism | Outcome | Reference |

| Gene Deletion | dhbB (Enterobactin synthesis) | Bacillus subtilis | Increased MK-7 production to 15.4 ± 0.6 mg/L. | acs.org |

| Gene Deletion | mgsA, araM (By-product formation from DHAP) | Bacillus subtilis | 15% increase in MK-7 production. | nih.gov |

| Dynamic Regulation | Repression of byproduct pathways using PhrC-RapC-SinR QS system | Bacillus subtilis | 6.27-fold increase in MK-7 yield to 87.52 mg/L. | nih.gov |

| Overexpression of Competing Enzyme | menD (SEPHCHC synthase) | Bacillus subtilis | Enhanced competitive ability for isochorismate, increasing MK-7. | mdpi.com |

Omics Technologies in Menaquinone-7 Biosynthesis Research

Transcriptomic Analysis for Gene Expression Profiling

Transcriptomic analysis, particularly through techniques like RNA-sequencing (RNA-seq), has become an invaluable tool for understanding the global gene expression changes that influence menaquinone-7 (MK-7) biosynthesis. nih.govfrontiersin.org By comparing the transcriptomes of wild-type and mutant strains, or cells grown under different environmental conditions, researchers can identify key regulatory networks and bottlenecks in the production pathway. nih.govfrontiersin.org

Studies on Bacillus subtilis natto have utilized transcriptomics to investigate the effects of environmental stressors, such as oxygen supply and alkali stress, on MK-7 production. nih.govfrontiersin.org For instance, under high oxygen supply (200 rpm), the yield of MK-7 was observed to double. nih.gov Transcriptome analysis revealed that this increase was correlated with the up-regulation of most genes in the MK-7 biosynthesis pathway. nih.gov Notably, the menD gene, which encodes the rate-limiting enzyme in the menaquinone pathway, was significantly up-regulated by 3.49-fold. nih.gov Concurrently, genes involved in glycolysis, such as those for glycerol kinase, fructose-bisphosphate aldolase, and phosphofructokinase, were also up-regulated, indicating an increased consumption of the carbon source. nih.gov

Similarly, alkali stress (pH 8.5) has been shown to increase the MK-7 yield by 2.10 times. frontiersin.org Transcriptomic data from these conditions showed an enhancement of carbon source utilization, increased metabolic flux through the Embden-Meyerhof pathway (EMP) and the tricarboxylic acid (TCA) cycle, and a boosted terpenoid biosynthesis pathway. frontiersin.orgresearchgate.net This led to the accumulation of acetyl-CoA, a crucial precursor for the isoprene side chain of MK-7. frontiersin.orgresearchgate.net Furthermore, the up-regulation of transketolase suggested an increased flux through the pentose (B10789219) phosphate pathway, which would lead to a greater accumulation of D-erythrose 4-phosphate, a precursor for the menaquinone ring. frontiersin.org

A comparative transcriptomic analysis between a high-yield mutant and the wild-type B. subtilis natto can also reveal the underlying molecular mechanisms for over-accumulation of MK-7. acs.org Such analyses can pinpoint specific genes and pathways that are differentially expressed, providing a roadmap for further metabolic engineering efforts. For example, analysis of a high-yielding strain identified 820 differentially expressed genes, with 608 being up-regulated and 212 down-regulated, highlighting the enhancement of the glucose metabolic pathway and the MK pathway. frontiersin.org

The table below summarizes key findings from transcriptomic analyses of MK-7 biosynthesis.

| Condition/Strain | Organism | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Impact on MK-7 | Reference |

| High Oxygen Supply (200 rpm) | Bacillus subtilis natto | menD (3.49-fold), Glycolysis pathway enzymes, Most MK-7 pathway enzymes | Spore formation related enzymes | 2-fold increase in yield. | nih.gov |

| Alkali Stress (pH 8.5) | Bacillus subtilis natto | Carbon utilization, EMP, TCA cycle, Terpenoid biosynthesis, Transketolase | - | 2.10-fold increase in yield. | frontiersin.org |

| High-Yielding Mutant vs. Wild-Type | Bacillus subtilis natto | Glucose metabolic pathway, MK pathway | - | Over-accumulation of MK-7. | frontiersin.org |

Metabolomic Profiling for Intermediate and Product Accumulation

Metabolomic profiling provides a direct snapshot of the metabolic state of a cell by quantifying the levels of various intracellular and extracellular metabolites. This "omics" approach is crucial for identifying bottlenecks and understanding the accumulation of intermediates and the final product in the menaquinone-7 (MK-7) biosynthetic pathway. acs.orgnih.gov

Metabolomic studies can also be used to understand the broader metabolic effects of genetic modifications or changes in culture conditions. For instance, enhancing the supply of precursors like pyruvate, shikimic acid, and sodium glutamate (B1630785) has been shown to boost MK-7 production. researchgate.net Metabolomic analysis can confirm the increased intracellular pools of these precursors and trace their incorporation into the final product. A study demonstrated that the combination of shikimic acid and sodium glutamate could double MK-7 production, and subsequent feeding with pyruvate further increased the titer. researchgate.net

Furthermore, metabolomics is instrumental in analyzing the effects of environmental stressors on the metabolic network. Under alkali stress, which enhances MK-7 production, metabolomic profiling would likely show an accumulation of acetyl-CoA and D-erythrose 4-phosphate, consistent with the transcriptomic data showing upregulation of the corresponding synthesis pathways. frontiersin.orgresearchgate.net

The following table provides examples of how metabolomic profiling has been applied in MK-7 biosynthesis research.

| Research Focus | Organism | Key Findings from Metabolomic Analysis | Implication for MK-7 Production | Reference |

| Identification of Pathway Bottlenecks | Bacillus subtilis | Accumulation of metabolites upstream of IspG and IspH. | Revealed new rate-limiting steps for further engineering. | acs.orgnih.gov |

| Precursor Supply Enhancement | Bacillus natto | Increased intracellular pools of pyruvate, shikimic acid, and their downstream intermediates. | Confirmed that enhanced precursor availability directly leads to higher MK-7 titers. | researchgate.net |

| Effect of Environmental Stress | Bacillus subtilis natto | Expected accumulation of acetyl-CoA and D-erythrose 4-phosphate under alkali stress. | Provides a direct link between gene expression changes and the accumulation of key precursors. | frontiersin.orgresearchgate.net |

Molecular Interactions and Biochemical Roles of Menaquinone 7 Carboxylic Acid and Its Precursors

Menaquinone-7 (B21479) as an Electron Carrier in Bacterial Respiratory Chains

Menaquinone-7 (MK-7), a subtype of vitamin K2, is an essential component in the cellular respiration of numerous bacteria. wikipedia.org It functions as a lipid-soluble electron carrier embedded within the bacterial cytoplasmic membrane. researchgate.netnih.gov In the majority of Gram-positive bacteria and in Gram-negative bacteria respiring anaerobically, menaquinone is the sole quinone responsible for shuttling electrons within the electron transport chain. nih.govfrontiersin.orgresearchgate.netnih.gov

The process involves the transfer of two electrons from an electron donor, facilitated by a dehydrogenase enzyme, to menaquinone, reducing it to menaquinol (B15198786) (MKH2). nih.gov The menaquinol then transfers these electrons to a terminal electron acceptor, a reaction catalyzed by another enzyme. nih.govnih.gov This electron transport is fundamental for generating a proton motive force across the membrane, which is subsequently used by ATP synthase to produce ATP. nih.gov Different bacterial species produce menaquinones with varying isoprenyl side chain lengths; for example, Bacillus subtilis primarily produces MK-7. frontiersin.org The electron transport chain is a critical component for bacterial energy production and survival, making the enzymes in the menaquinone biosynthesis pathway potential targets for antibacterial agents. nih.govresearchgate.net

Enzymatic Cofactor Functionality of Menaquinone-7 (e.g., in Tetraheme Quinol Dehydrogenase CymA)

Beyond its role as a mobile electron carrier, Menaquinone-7 can also function as a tightly bound enzymatic cofactor. A prominent example is its role in the tetraheme quinol dehydrogenase CymA, a monotopic membrane protein found in Shewanella species. nih.govresearchgate.net CymA is a central hub in the anaerobic respiratory systems of these bacteria, transferring electrons from the menaquinone pool to various periplasmic reductases. researchgate.netcore.ac.ukfrontiersin.org

Studies using protein-film electrochemistry have demonstrated that CymA requires vesicle-bound MK-7 not only as a substrate but also as a specific cofactor for the conversion of other quinones. nih.govresearchgate.netacs.org This suggests that CymA possesses two distinct quinone binding sites: a specific cofactor site that binds MK-7 and a lower-affinity site that exchanges with the general quinone pool. researchgate.net The requirement for MK-7 as a cofactor is thought to be necessary to stabilize the reactive semiquinone intermediate, thereby minimizing damaging side reactions. nih.govresearchgate.net Genetic deletion of the genes required for menaquinone synthesis in Shewanella results in a phenotype identical to that of a cymA deletion strain, underscoring the specific and essential role of MK-7 in CymA function. core.ac.uk

Table 1: Characteristics of CymA and its Interaction with Menaquinone-7

| Feature | Description | Reference |

|---|---|---|

| Enzyme Class | Quinol Dehydrogenase (NapC/NirT family) | nih.govfrontiersin.org |

| Location | Monotopic, cytoplasmic membrane-bound | nih.govresearchgate.net |

| Organism | Shewanella species | researchgate.netcore.ac.uk |

| Function | Electron transfer hub in anaerobic respiration | researchgate.netfrontiersin.org |

| MK-7 Role | Substrate and specific, required cofactor | nih.govresearchgate.net |

| Proposed Mechanism | Stabilizes semiquinone intermediate at a specific cofactor site | researchgate.net |

Studies on Menaquinone-7-carboxylic Acid as an Enzyme Inhibitor or Modulator (in vitro studies)

Menaquinone-7-carboxylic acid, a major catabolite of MK-7, has been investigated in vitro for its own biological activities, distinct from its parent compound. Research indicates that this metabolite can act as an enzyme inhibitor and a modulator of cellular signaling pathways.

Vitamin K-dependent γ-glutamyl carboxylase (GGCX) is a crucial enzyme in humans that catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) on certain proteins, known as Gla-proteins. wikipedia.orgnih.govnih.gov This carboxylation is essential for the biological activity of these proteins, particularly in blood coagulation and bone metabolism. wikipedia.org In vitro studies have shown that the 7-carbon carboxylic acid catabolite of vitamin K, also known as NaQuinate, cannot participate in the carboxylation reaction. researchgate.net Instead, it acts as an inhibitor of the vitamin K γ-carboxylase enzyme. researchgate.net

The 7-carbon carboxylic acid metabolite of vitamin K has also demonstrated anti-inflammatory properties in cellular models. In studies using the human osteoblast-like cell line MG63, this metabolite was found to significantly attenuate the release of interleukin-6 (IL-6), a pro-inflammatory cytokine, when the cells were challenged with lipopolysaccharide (LPS). researchgate.netsemanticscholar.org This effect was observed to be more potent with the 7-carbon carboxylic acid metabolite compared to the 5-carbon version. semanticscholar.org These findings suggest that the catabolism of menaquinones can generate metabolites with distinct modulatory functions, particularly in the context of inflammation. researchgate.netsemanticscholar.org

Table 2: In Vitro Bioactivities of Menaquinone-7-carboxylic Acid

| Activity | Model System | Finding | Reference |

|---|---|---|---|

| Enzyme Inhibition | Vitamin K γ-Carboxylase | Acts as an inhibitor of the enzyme. | researchgate.net |

| Inflammatory Modulation | LPS-challenged osteoblast-like MG63 cells | Attenuates the release of the pro-inflammatory cytokine IL-6. | researchgate.netsemanticscholar.org |

Catabolic Pathways Leading to Menaquinone-7-carboxylic Acid Formation

The degradation of menaquinones, including MK-7, occurs primarily in the liver through a common catabolic pathway shared with phylloquinone (vitamin K1). libretexts.orgnih.gov This process involves the progressive shortening of the polyisoprenoid side chain, leading to the formation of carboxylic acid metabolites that can be excreted. nih.gov The primary end-products of this degradation are aglycones with 5- and 7-carbon carboxylic acid side chains. nih.gov

The specific biochemical mechanism for the shortening of the isoprenoid side chain is analogous to the β-oxidation of fatty acids. nih.gov The process is initiated by an ω-hydroxylation of the terminal methyl group on the side chain. nih.gov This is followed by a series of oxidative steps that progressively shorten the chain, cleaving off carbon units until the final 7-carbon and 5-carbon carboxylic acid metabolites are formed. nih.gov These water-soluble metabolites can then be conjugated, typically with glucuronic acid, to facilitate their excretion in bile and urine. libretexts.orgnih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym | Description |

|---|---|---|

| Menaquinone-7 | MK-7 | A subtype of vitamin K2 with a 7-isoprenyl unit side chain. |

| Menaquinone-7-carboxylic Acid | NaQuinate, K acid 1 | A major catabolite of MK-7 with a 7-carbon carboxylic acid side chain. |

| Menaquinol-7 | MKH2-7 | The reduced form of Menaquinone-7. |

| Tetraheme Quinol Dehydrogenase CymA | CymA | A bacterial enzyme central to anaerobic respiration in Shewanella. |

| Vitamin K γ-Glutamyl Carboxylase | GGCX | An enzyme that carboxylates vitamin K-dependent proteins. |

| Interleukin-6 | IL-6 | A pro-inflammatory cytokine. |

| Lipopolysaccharide | LPS | A component of the outer membrane of Gram-negative bacteria, used to induce an inflammatory response in vitro. |

| Phylloquinone | Vitamin K1 | The plant form of vitamin K. |

Conjugation Reactions Involved in Metabolite Processing (e.g., glucuronic acid conjugation)

The metabolic processing of menaquinones, including Menaquinone-7 (MK-7), is a critical pathway for their eventual excretion from the body. A key step in this process is the catabolism of the long isoprenoid side chain, leading to the formation of carboxylic acid metabolites. For all forms of vitamin K, including MK-7, major excretion products are carboxylic acids with shortened side chains, notably those with 5 and 7 carbon atoms fao.orgfrontiersin.org. This catabolic process, involving ω- and β-oxidation of the side chain, results in metabolites such as a 7-carbon carboxylic acid derivative, sometimes referred to as NaQuinate researchgate.net.

Once these carboxylic acid metabolites are formed, they undergo Phase II conjugation reactions to increase their water solubility, which facilitates their elimination. The primary conjugation reaction for these vitamin K metabolites is with glucuronic acid fao.orgnih.gov. This process, known as glucuronidation, attaches a glucuronyl moiety to the metabolite, significantly increasing its polarity and preparing it for excretion, primarily in the urine and bile fao.orgnih.gov. The resulting glucuronide conjugates are then efficiently eliminated from the body fao.org. Evidence suggests that this conjugation can occur in both hepatic and extrahepatic tissues iarc.fr.

| Metabolic Step | Description | Key Molecules Involved | Outcome |

| Side-Chain Catabolism | The long isoprenoid side chain of Menaquinone-7 is shortened through oxidative processes. | Menaquinone-7, Oxidative enzymes | Formation of shorter-chain carboxylic acid metabolites (e.g., 5- and 7-carbon chains). fao.orgresearchgate.net |

| Conjugation | The carboxylic acid metabolites are conjugated with a highly polar molecule to increase water solubility. | Menaquinone-7-carboxylic Acid, Glucuronic Acid, UDP-glucuronosyltransferases | Formation of a highly water-soluble glucuronide conjugate. fao.orgnih.gov |

| Excretion | The water-soluble conjugate is eliminated from the body. | Glucuronide conjugate | Excretion via urine and bile. nih.gov |

Subcellular Localization and Membrane Interactions of Menaquinones

Menaquinones (MKs) are lipophilic molecules essential for the bacterial electron transport system, a role that dictates their localization within the cell. mdpi.commdpi.com Composed of a 2-methyl-1,4-naphthoquinone headgroup and a variable-length isoprenoid side chain, MKs are primarily found embedded within the cytoplasmic membranes of bacteria. mdpi.commdpi.comfrontiersin.org

In bacteria such as Mycobacterium and Escherichia coli, the biosynthesis and localization of menaquinones are highly organized. While early steps of the synthesis pathway occur in the cytoplasm, the final stages are catalyzed by membrane-associated enzymes researchgate.netfrontiersin.orgnih.gov. Studies in mycobacteria have revealed a spatial compartmentalization of this process. The enzyme MenA, which attaches the isoprenoid side chain to the naphthoate precursor, is located in the conventional plasma membrane frontiersin.orgasm.org. In contrast, the final two enzymes in the pathway, the methyltransferase MenG and the reductase MenJ, are associated with a distinct region of the plasma membrane known as the intracellular membrane domain (IMD) researchgate.netfrontiersin.org. This suggests that the final maturation of menaquinones occurs within this specialized membrane domain researchgate.net.

| Enzyme | Function in Menaquinone Biosynthesis | Subcellular Localization (in Mycobacteria) |

| MenA | Prenyltransferase: Attaches isoprenoid side chain to DHNA | Conventional Plasma Membrane (PM-CW) researchgate.netfrontiersin.org |

| MenG | Methyltransferase: Methylates the naphthoquinone ring | Intracellular Membrane Domain (IMD) researchgate.netfrontiersin.org |

| MenJ | Reductase: Reduces a double bond in the isoprenyl side chain | Intracellular Membrane Domain (IMD) researchgate.netfrontiersin.org |

Molecular dynamics simulations and studies with model membranes have provided insight into the precise positioning of menaquinones within the lipid bilayer. These studies indicate that truncated MKs reside deep within the membrane's hydrophobic core, positioned closer to the phospholipid tails and away from the aqueous interface at the membrane surface. mdpi.com The redox state of the naphthoquinone headgroup (oxidized quinone vs. reduced quinol) can also influence its location and movement within the membrane, a factor critical to its function as an electron shuttle. researchgate.netcdnsciencepub.comscholaris.ca

In humans, after dietary absorption, long-chain menaquinones like MK-7 are incorporated into lipoproteins for transport through the circulation. numberanalytics.com They are distributed to and reside in various extrahepatic tissues, including bone, blood vessel walls, and the pancreas, as well as being stored in the liver where they show a high affinity for hepatic membranes. nih.gov

Future Research Directions and Emerging Theoretical Perspectives

Exploration of Novel Biosynthetic Pathways and Enzymes for Menaquinone-7-carboxylic Acid

The established biosynthetic pathway for menaquinones in bacteria is a complex, multi-enzyme process starting from chorismate. nih.gov In organisms like Bacillus subtilis and engineered Escherichia coli, the synthesis of MK-7 involves a series of enzymes encoded by the men gene cluster (MenA-G), which construct the naphthoquinone ring and attach the isoprenoid side chain. nih.govnih.govfrontiersin.org

Currently, Menaquinone-7-carboxylic acid is recognized as a downstream metabolite of MK-7, formed by the shortening of the isoprenoid side chain and subsequent oxidation, preparing it for excretion via urine and bile. nih.gov A critical direction for future research is the identification and characterization of the specific enzymes responsible for this conversion. This exploration would involve:

Metabolomic Analysis: Performing detailed metabolomic studies in human and animal models supplemented with MK-7 to isolate and identify the full range of carboxylic acid metabolites.

Enzyme Discovery: Utilizing transcriptomics and proteomics in relevant tissues (e.g., liver) to identify candidate enzymes, such as cytochrome P450 oxidases or other hydroxylases, that are upregulated in response to high levels of MK-7.

In Vitro Assays: Expressing candidate enzymes in recombinant systems and conducting in vitro assays with MK-7 as a substrate to confirm their catalytic activity in producing Menaquinone-7-carboxylic acid and its intermediates.

The discovery of these enzymes would not only illuminate the metabolic fate of MK-7 but also open the possibility of novel biosynthetic pathways for producing this specific acid.

Advanced Synthetic Biology Approaches for Tailored Menaquinone-7-carboxylic Acid Production

The production of MK-7 has been significantly enhanced through metabolic engineering and synthetic biology, primarily in microbial hosts like Bacillus subtilis and Escherichia coli. nih.govcnif.cnresearchgate.net Strategies have included the overexpression of rate-limiting enzymes, deletion of competing pathways, and the introduction of heterologous genes to boost precursor supply. frontiersin.orgnih.gov

Building on this foundation, future research could develop tailored production platforms for Menaquinone-7-carboxylic acid. This would require:

Pathway Reconstruction: Once the mammalian or bacterial enzymes responsible for converting MK-7 to its carboxylic acid form are identified (as per section 6.1), their corresponding genes could be introduced into an optimized MK-7 producing microbial chassis.

Dynamic Control Systems: Implementing dynamic regulatory tools, such as quorum-sensing systems, to balance the expression of the MK-7 synthesis pathway with the subsequent conversion to the carboxylic acid derivative, thereby preventing the accumulation of toxic intermediates and maximizing yield. researchgate.net

Cell-Free Systems: Developing cell-free enzymatic systems that combine the enzymes from the MK-7 pathway with the newly discovered oxidative enzymes. This approach would allow for precise control over reaction conditions and could circumvent issues of cellular toxicity and transport.

These advanced synthetic biology approaches could enable the scalable and cost-effective production of pure Menaquinone-7-carboxylic acid, which is essential for conducting detailed studies on its biochemical functions.

Development of Innovative Analytical Platforms for Metabolite Profiling of Menaquinone-7-carboxylic Acid

The analysis of MK-7 is well-established, with numerous methods based on High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detectors. nih.govresearchgate.netresearchgate.net These methods are optimized for separating the lipophilic all-trans isomer of MK-7 from its less active cis-isomers and other menaquinones. mdpi.comnih.gov

The development of analytical platforms for Menaquinone-7-carboxylic acid will require adapting these existing technologies to account for the increased polarity of the carboxyl group. Future research should focus on:

Chromatographic Method Development: Designing novel stationary phases or mobile phase compositions for reversed-phase or hydrophilic interaction liquid chromatography (HILIC) that can effectively retain and separate Menaquinone-7-carboxylic acid from MK-7 and other related metabolites.

High-Resolution Mass Spectrometry (HRMS): Employing techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry to achieve sensitive detection and accurate identification of Menaquinone-7-carboxylic acid and its potential isomers in complex biological matrices like plasma and urine. mdpi.com HRMS would be crucial for confirming the elemental composition and structure of these novel metabolites.

Standard Synthesis: The chemical or biosynthetic production of authenticated analytical standards of Menaquinone-7-carboxylic acid is a prerequisite for accurate quantification and validation of any new analytical method.

These innovative platforms will be indispensable for pharmacokinetic studies and for profiling the complete metabolic pathway of MK-7.

Table 1: Comparison of Analytical Techniques for Menaquinone Analysis and Future Adaptation

| Technique | Primary Use for MK-7 | Future Adaptation for Menaquinone-7-carboxylic Acid |

|---|---|---|

| HPLC-UV | Quantification of MK-7 in supplements and fermentation broth. nih.govresearchgate.net | Method adjustment for different retention times due to increased polarity. May require different wavelengths for optimal detection. |

| HPLC-DAD | Quantification of cis/trans isomers of MK-7. mdpi.com | Useful for initial purity assessment and quantification of synthesized standards. |

| LC-MS/MS | Sensitive and selective determination of MK-7 in serum samples. researchgate.net | Development of new multiple reaction monitoring (MRM) transitions specific to the parent and fragment ions of the carboxylic acid metabolite for high-sensitivity quantification. |

| UPLC-HRMS (QTOF) | Identification and confirmation of unknown MK-7 isomers and impurities. mdpi.com | The ideal tool for the discovery and structural confirmation of novel carboxylic acid metabolites in biological samples. |

Elucidation of Undiscovered Biochemical Functions and Molecular Targets of Menaquinone-7-carboxylic Acid

The primary known function of MK-7 is as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which is essential for the activation of proteins involved in blood coagulation and bone metabolism. nih.govtargetmol.com Emerging evidence also points to roles in neuroprotection and as a ligand for the steroid and xenobiotic receptor (SXR). nih.govnih.gov

The biochemical role of Menaquinone-7-carboxylic acid is currently unknown, beyond its presumed function as an excretory product. nih.gov A significant future research endeavor will be to determine if this metabolite is merely an inert waste product or if it possesses unique biological activities. Key research questions include:

Receptor Binding Assays: Does Menaquinone-7-carboxylic acid bind to nuclear receptors like SXR, or potentially other receptors, with different affinity or efficacy than MK-7?

Enzyme Activity Modulation: Can this metabolite act as a cofactor, inhibitor, or modulator of GGCX or other enzymes? Its structural difference may alter its interaction with key cellular targets.

Cellular Studies: Investigating the effects of Menaquinone-7-carboxylic acid on various cell types, such as osteoblasts, vascular smooth muscle cells, and neurons, to screen for novel physiological effects distinct from those of MK-7. medchemexpress.com

Answering these questions will clarify whether the metabolic conversion of MK-7 to its carboxylic acid form is simply a mechanism for clearance or a bioactivation step that generates a molecule with a new set of functions.

Theoretical Modeling and Computational Studies of Menaquinone-7-carboxylic Acid Interactions

Computational chemistry provides powerful tools for predicting molecular properties and interactions. Studies on vitamin K derivatives have included density functional theory (DFT) calculations to analyze conformations and docking simulations to model interactions with protein targets like the SXR receptor. nih.govresearchgate.net

Future theoretical work on Menaquinone-7-carboxylic acid could provide significant insights and guide experimental research. Promising avenues include:

Molecular Docking: Simulating the binding of Menaquinone-7-carboxylic acid within the active sites of GGCX, SXR, and other potential protein targets. These studies could predict whether the carboxyl group enhances, hinders, or changes the nature of the molecular interaction compared to MK-7.

Quantum Chemistry Calculations: Using ab initio methods to calculate the redox potential and acid-base properties of Menaquinone-7-carboxylic acid. nih.gov This would help predict its behavior in different physiological environments and its potential role in electron transport, a known function of menaquinones in bacteria. wikipedia.org

Pharmacophore Modeling: Comparing the three-dimensional structure and electronic properties of Menaquinone-7-carboxylic acid with MK-7 and other known bioactive molecules to generate hypotheses about its potential biological targets and activities. researchgate.net

These computational approaches can efficiently screen for potential functions and interactions, prioritizing experimental validation and accelerating the discovery of the biological role of this novel vitamin K metabolite.

Q & A

Basic Research Questions

Q. What established methods are recommended for synthesizing and characterizing Menaquinone-7-carboxylic Acid?

- Methodological Answer : Synthesis typically involves enzymatic modification of menaquinone-7 (MK-7) via carboxylation reactions under controlled pH and temperature. Characterization requires high-performance liquid chromatography (HPLC) with UV detection for purity analysis, coupled with mass spectrometry (MS) for structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying the carboxylic acid functional group. Researchers should validate protocols using reference standards and document retention times, fragmentation patterns, and spectral peaks .

- Key Considerations : Ensure reproducibility by detailing solvent systems, column specifications, and calibration curves. Cross-validate results with peer-reviewed protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.